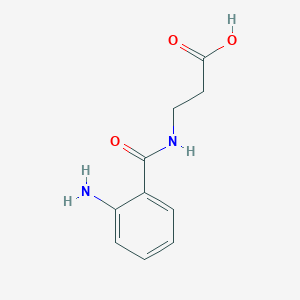

3-(2-Aminobenzamido)propanoic acid

Description

Contextualization within Amide-Containing Compounds

Amides are a fundamental and ubiquitous class of organic compounds in chemistry and biology, defined by a carbonyl group (C=O) bonded to a nitrogen atom. numberanalytics.comquicktakes.iosolubilityofthings.com This amide bond is the defining linkage in peptides and proteins and is found in numerous pharmaceuticals, including penicillin and paracetamol, as well as important polymers like Nylon and Kevlar. quicktakes.iounacademy.comwikipedia.org

The stability of the amide bond, which is approximately 100 times more stable against hydrolysis than an ester bond, is a key characteristic. wikipedia.org This stability, combined with the ability of primary and secondary amides to participate in hydrogen bonding, significantly influences the physical properties of these compounds, such as higher boiling points and water solubility compared to analogous hydrocarbons. solubilityofthings.comwikipedia.org 3-(2-Aminobenzamido)propanoic acid, as a secondary amide, is firmly situated within this important class, sharing these foundational chemical and physical characteristics that make amides crucial in both biological systems and materials science. numberanalytics.comquicktakes.iosolubilityofthings.com

Significance as a Benzamido-Propanoic Acid Scaffold

A molecular scaffold is a core structure upon which various functional groups can be attached to create a family of related compounds. The benzamido-propanoic acid framework is a valuable scaffold in chemical synthesis. It provides a structurally rigid benzamide (B126) portion, which can be modified on the aromatic ring, and a flexible propanoic acid chain that offers a carboxylic acid for further reactions.

The significance of such scaffolds is highlighted in numerous research areas. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid and 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been synthesized and investigated as promising scaffolds for developing novel antimicrobial and anticancer candidates, respectively. mdpi.comnih.gov These studies underscore the utility of the propanoic acid scaffold in medicinal chemistry for creating new therapeutic agents. mdpi.comnih.gov The specific structure of this compound, featuring an amino group on the benzoyl ring, offers an additional point for chemical diversification, enhancing its potential as a versatile synthetic building block.

Overview of Current Research Trajectories

Current research involving this compound and related structures focuses on leveraging its multifunctional nature for the synthesis of more complex molecules. The presence of the primary aromatic amine, the secondary amide, and the carboxylic acid allows for a diverse range of chemical transformations.

Research into related 2-aminobenzamide (B116534) derivatives has shown their utility in synthesizing compounds with potential antimicrobial activities. mdpi.com The general synthetic route often involves reacting isatoic anhydride (B1165640) with an appropriate amine or amino acid. mdpi.com Similarly, the synthesis of various propanoic acid derivatives has been explored for their potential as antimicrobial agents and for other applications. nih.govmdpi.com While specific, large-scale research programs focusing solely on this compound are not widely documented in the provided results, its role as a chemical intermediate is evident. pharmaffiliates.com The trajectories for similar scaffolds suggest that research into this compound would likely explore its use in creating libraries of new heterocyclic compounds or as a fragment in the design of new functional molecules. mdpi.comnih.govmdpi.com

Compound Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 13135-92-7 | pharmaffiliates.com |

| Molecular Formula | C₁₀H₁₂N₂O₃ | pharmaffiliates.com |

| Molecular Weight | 208.22 g/mol | pharmaffiliates.com |

| Synonyms | 3-[(2-Aminobenzoyl)amino]propanoic Acid, N-[(2-Aminophenyl)carbonyl]-β-alanine | pharmaffiliates.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-aminobenzamide |

| 3-((4-hydroxyphenyl)amino)propanoic acid |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid |

| β-alanine (3-aminopropanoic acid) |

| Benzamide |

| Isatoic anhydride |

| Kevlar |

| Nylon |

| Paracetamol |

| Penicillin |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(2-aminobenzoyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-8-4-2-1-3-7(8)10(15)12-6-5-9(13)14/h1-4H,5-6,11H2,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZQPOVJWVLQOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 2 Aminobenzamido Propanoic Acid

A Historical Perspective on Amide Bond Formation

The construction of the amide bond is a cornerstone of organic and medicinal chemistry, essential for the synthesis of everything from simple molecules to complex peptides and pharmaceuticals. The methods to achieve this linkage have evolved significantly over time, moving from harsh, direct methods to sophisticated, mild, and highly selective protocols.

Classical Condensation Approaches

Historically, the most straightforward approach to forming amides was the direct thermal condensation of a carboxylic acid and an amine. libretexts.orgacs.org This method involves heating an ammonium (B1175870) carboxylate salt, formed by the initial acid-base reaction between the two components, to temperatures often exceeding 160-180°C to drive off water and form the amide bond. libretexts.orgyoutube.com While atom-economical, this approach is often limited by the harsh conditions required, which can be unsuitable for sensitive or complex molecules. youtube.comacs.org

An early refinement involved the activation of the carboxylic acid, converting the hydroxyl group into a better leaving group. The formation of acyl chlorides, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, is a classic strategy. globalresearchonline.netmasterorganicchemistry.com The resulting highly reactive acyl chloride readily reacts with an amine to form the amide. Another classical method is the use of pre-formed symmetric or mixed anhydrides, which also activate the carboxylic acid toward nucleophilic attack by the amine. researchgate.net These methods, while effective, often generate stoichiometric byproducts and may require protection of other functional groups within the molecule.

Evolution of Coupling Reagents in Amide Synthesis

The need for milder and more selective methods, particularly for the synthesis of peptides where preserving stereochemical integrity is paramount, spurred the development of a vast arsenal (B13267) of "coupling reagents". globalresearchonline.net These reagents activate the carboxylic acid in situ under much gentler conditions.

A revolutionary advance was the introduction of carbodiimides, most notably N,N'-dicyclohexylcarbodiimide (DCC), by Sheehan and Hess in 1955. masterorganicchemistry.combachem.com In this method, the carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. libretexts.orglibretexts.org A key improvement to the carbodiimide method was the inclusion of additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). acs.org These additives react with the O-acylisourea to form an active ester, which reduces the risk of racemization and suppresses side reactions. globalresearchonline.netsemanticscholar.org Other common carbodiimides include N,N'-diisopropylcarbodiimide (DIC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net

The quest for even more efficient and reliable reagents led to the development of phosphonium (B103445) and uronium/aminium salt-based reagents. researchgate.net Phosphonium reagents, such as BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and its pyrrolidine-based analogue PyBOP, became popular for their high reactivity. Uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also exceptionally effective, promoting rapid amide bond formation with high yields. bachem.comresearchgate.netorganic-chemistry.org These onium-type reagents have proven particularly valuable for coupling sterically hindered or electronically deactivated substrates. semanticscholar.orguni-kiel.de

More recently, a focus on green chemistry has prompted the development of catalytic methods for direct amidation, using catalysts based on boron, titanium, or zirconium to facilitate the reaction under milder conditions than traditional thermal condensation. youtube.comacs.orgnih.gov

| Coupling Reagent Class | Example Reagent(s) | Key Features |

| Carbodiimides | DCC, DIC, EDC | Widely used, cost-effective. Often used with additives (e.g., HOBt, HOAt) to suppress side reactions and racemization. bachem.comresearchgate.net |

| Phosphonium Salts | BOP, PyBOP, PyAOP | High reactivity, good for sterically hindered couplings. Byproducts can sometimes be problematic (e.g., HMPA from BOP). semanticscholar.org |

| Uronium/Aminium Salts | HBTU, HATU, HCTU, TBTU | Very high reactivity and efficiency, low racemization. Often the reagent of choice for difficult couplings. bachem.comresearchgate.net |

| Boron-Based Reagents | B(OCH₂CF₃)₃, Boronic Acids | Can facilitate direct amidation of unprotected amino acids, often under dehydrating conditions. acs.orgtomsheppard.info |

Targeted Synthesis of 3-(2-Aminobenzamido)propanoic Acid

The synthesis of this compound involves the formation of an amide bond between the carbonyl group of 2-aminobenzoic acid (anthranilic acid) and the amino group of β-alanine. The presence of two nucleophilic amino groups and two electrophilic carboxylic acid groups in the starting materials requires careful strategic consideration to ensure the desired connectivity.

Direct Amidation Routes from 2-Aminobenzoic Acid and β-Alanine

The direct coupling of 2-aminobenzoic acid and β-alanine is a conceptually simple but practically challenging route. A direct thermal condensation would likely lead to a mixture of products, including the desired compound, the isomeric product from the reaction of β-alanine's carboxyl group with the aniline (B41778) amine, and polymeric materials. libretexts.org

A more controlled approach would employ modern coupling reagents. The reaction would typically involve the selective activation of the carboxylic acid of 2-aminobenzoic acid in the presence of β-alanine. The aniline nitrogen of 2-aminobenzoic acid is significantly less nucleophilic than the primary amine of β-alanine, which should favor the desired reaction pathway where β-alanine acts as the nucleophile. nih.gov Using a standard coupling protocol, such as EDC/HOBt or HATU in a suitable solvent like DMF or DCM with a non-nucleophilic base like DIPEA, would be a plausible starting point for this transformation. acs.orgresearchgate.net The use of protecting-group-free methods with reagents like tris(2,2,2-trifluoroethyl) borate (B1201080) has also been shown to be effective for the direct amidation of unprotected amino acids and could be applicable here. tomsheppard.infonih.gov

Convergent and Divergent Synthetic Strategies

Synthetic strategies can be broadly categorized as linear, convergent, or divergent. While a linear synthesis builds a molecule step-by-step, convergent and divergent approaches offer distinct advantages.

A divergent synthesis begins from a common intermediate and branches out to create a library of related compounds. researchgate.netwikipedia.org While less direct for accessing a single target, one could envision a scenario where an activated derivative of 2-aminobenzoic acid serves as a core. This core could then be reacted with a variety of β-amino acids (including β-alanine and its substituted analogues) to produce a family of related N-acyl-β-amino acids, of which this compound would be one member.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound would involve systematically varying several key reaction parameters to maximize the yield and purity of the product. nih.gov The choice of coupling reagent is a critical starting point, with options ranging from carbodiimides to more potent onium salts, depending on the observed reactivity. researchgate.netpnas.org

The reaction solvent, base, temperature, and reaction time are all interconnected variables that must be fine-tuned. For example, solvents like DMF, DCM, or acetonitrile (B52724) would be common choices. The base, typically a tertiary amine like DIPEA or N-methylmorpholine, is crucial for neutralizing acids and facilitating the reaction, but its choice can impact reaction rates and side reactions. Temperature can be adjusted to increase reaction rates, although higher temperatures may also increase the risk of side reactions or racemization if chiral centers were present. High-throughput experimentation (HTE) techniques are increasingly used to rapidly screen a wide array of conditions to find the optimal combination for a specific amide coupling. nih.gov

A hypothetical optimization table for the coupling of 2-aminobenzoic acid and a protected β-alanine ester might look as follows:

| Entry | Coupling Reagent | Additive | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | EDC | HOBt | DIPEA | DMF | 25 | Initial trial |

| 2 | EDC | HOAt | DIPEA | DMF | 25 | Comparison |

| 3 | HATU | - | DIPEA | DMF | 25 | Comparison |

| 4 | PyBOP | - | DIPEA | DMF | 25 | Comparison |

| 5 | Best Reagent | - | Best Base | DCM | 25 | Solvent effect |

| 6 | Best Reagent | - | Best Base | MeCN | 25 | Solvent effect |

| 7 | Best Reagent | - | Best Base | Best Solvent | 0 | Temp effect |

| 8 | Best Reagent | - | Best Base | Best Solvent | 40 | Temp effect |

Advanced Synthetic Techniques

Advanced synthetic techniques offer significant advantages in terms of reaction speed, efficiency, and stereoselectivity. However, their application to the synthesis of this compound has not been documented in available scientific literature.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis utilizes microwave energy to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles. This technique has been widely adopted for a variety of organic transformations. Despite its broad utility, there are no specific, published protocols for the microwave-assisted synthesis of this compound. General principles would involve the reaction of isatoic anhydride (B1165640) with β-alanine in a suitable solvent under microwave irradiation, but specific conditions such as temperature, time, and power have not been reported.

Solid-Phase Synthesis Applications

Solid-phase synthesis (SPS), particularly well-known for its application in peptide synthesis (SPPS), involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions. This approach simplifies purification, as excess reagents and by-products are simply washed away. While this compound contains an amino acid-like structure, there is no evidence in the literature of it being synthesized using solid-phase techniques. In principle, β-alanine could be attached to a resin, followed by acylation with a protected 2-aminobenzoic acid derivative, but no such application has been described.

Enzymatic Resolution and Stereoselective Synthesis for Enantiomeric Forms

For chiral molecules, enzymatic resolution and stereoselective synthesis are powerful tools for obtaining single enantiomers, which is often crucial for biological applications. Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for their separation. Stereoselective synthesis aims to produce a single enantiomer directly. As this compound is not chiral, these techniques are not applicable. Should a chiral center be introduced to the molecule, enzymatic methods could potentially be employed, but no such derivatives or corresponding enzymatic syntheses are reported.

Purification and Isolation Methodologies in Synthetic Procedures

The purification and isolation of the final product are critical steps in any synthetic procedure to ensure the desired level of purity. Standard techniques in organic chemistry are applicable, though specific, detailed protocols for this compound are not well-documented.

Generally, after the synthesis of this compound, which is typically a solid, the crude product would be isolated by filtration. Further purification would likely involve recrystallization from a suitable solvent or a mixture of solvents to remove unreacted starting materials and by-products. The choice of solvent would be determined experimentally to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Alternatively, column chromatography could be employed for purification. A slurry of the crude product would be loaded onto a column packed with a stationary phase like silica (B1680970) gel, and a mobile phase (a single solvent or a mixture) would be passed through the column to separate the desired compound from impurities based on their differential adsorption to the stationary phase.

The purity of the isolated this compound would then be assessed using standard analytical techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

While these are standard and effective methods, the lack of specific published research on the purification of this compound means that a universally optimized protocol is not available.

Spectroscopic and Structural Elucidation of 3 2 Aminobenzamido Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for a complete assignment of the molecule's structure.

The ¹H NMR spectrum of 3-(2-Aminobenzamido)propanoic acid is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal provide a wealth of structural information.

The spectrum can be divided into the aromatic and aliphatic regions. The aminobenzoyl portion of the molecule contains four aromatic protons that would appear as complex multiplets due to their coupling with each other. The propanoic acid fragment features two methylene (B1212753) (-CH₂) groups, which are chemically distinct and would appear as triplets due to coupling with the adjacent methylene group. A broad singlet is expected for the carboxylic acid proton, and another for the amide proton; these signals can be exchangeable with deuterium (B1214612) oxide (D₂O). The primary amine (-NH₂) protons would also typically appear as a broad singlet.

Based on data from analogous structures like propanoic acid and aminobenzoic acids, the expected chemical shifts can be estimated. chemicalbook.comdocbrown.info

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.0 - 12.0 | Broad Singlet | 1H | Carboxylic acid (-COOH) |

| 7.5 - 8.0 | Broad Singlet | 1H | Amide (-NH-) |

| 6.6 - 7.4 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| 4.5 - 5.5 | Broad Singlet | 2H | Primary amine (-NH₂) |

| ~ 3.6 | Triplet | 2H | -CH₂-NH- |

| ~ 2.6 | Triplet | 2H | -CH₂-COOH |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in unique chemical environments.

The spectrum would feature two signals in the downfield region corresponding to the two carbonyl carbons (one from the carboxylic acid and one from the amide). Six signals would be present in the aromatic region (110-150 ppm), and two signals would appear in the upfield aliphatic region for the two methylene carbons. The chemical shifts are influenced by the electronegativity of nearby atoms; for instance, the carbonyl carbon of the carboxylic acid is typically found at a higher chemical shift than the amide carbonyl. docbrown.infochemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 175 | Carbonyl Carbon (-COOH) |

| ~ 170 | Carbonyl Carbon (-C(O)NH-) |

| 115 - 150 | 6 Aromatic Carbons (C₁, C₂, C₃, C₄, C₅, C₆) |

| ~ 35 | Methylene Carbon (-CH₂-NH-) |

| ~ 34 | Methylene Carbon (-CH₂-COOH) |

While this compound is an achiral molecule, advanced 2D NMR techniques would be invaluable for unambiguously confirming the connectivity of the atoms. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) could be employed.

COSY would confirm the coupling between the protons on the two adjacent methylene groups of the propanoic acid chain, showing a clear cross-peak between their signals.

HSQC would correlate each proton signal with the carbon to which it is directly attached, allowing for the definitive assignment of the -CH₂-NH- and -CH₂-COOH groups.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is exceptionally useful for identifying the presence of specific functional groups.

The IR spectrum of this compound would display characteristic absorption bands for each of its functional groups: a primary amine, a secondary amide, and a carboxylic acid.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3500 | N-H Stretch | Primary Amine & Secondary Amide |

| 2500 - 3300 | O-H Stretch (very broad) | Carboxylic Acid |

| 2850 - 3100 | C-H Stretch | Aromatic & Aliphatic |

| 1700 - 1725 | C=O Stretch | Carboxylic Acid |

| ~ 1650 | C=O Stretch (Amide I) | Secondary Amide |

| ~ 1550 | N-H Bend (Amide II) | Secondary Amide |

| ~ 1600, ~1475 | C=C Stretch | Aromatic Ring |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is based on the change in dipole moment during a vibration, Raman scattering depends on the change in polarizability. This makes Raman spectroscopy particularly sensitive to non-polar and symmetric bonds.

For this compound, Raman spectroscopy would be effective for observing the symmetric vibrations of the aromatic ring. The carbonyl (C=O) stretches would also be Raman active. researchgate.net A significant application of Raman spectroscopy would be in studying the ionization state of the carboxylic acid group. The strong C=O stretching band near 1700 cm⁻¹ is characteristic of the un-ionized form, while the appearance of an intense, polarized line near 1400 cm⁻¹ would indicate the formation of the ionized carboxylate (COO⁻) group. scilit.com This makes Raman a useful tool for studying the compound in aqueous solutions at different pH values.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structure of a compound through its fragmentation pattern upon ionization. The molecular formula for this compound is C10H12N2O3, corresponding to a molecular weight of 208.22 g/mol . pharmaffiliates.com In an electron ionization (EI) mass spectrum, the unfragmented molecule would be observed as the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 208.

The fragmentation of this compound is dictated by its constituent functional groups: a carboxylic acid, an amide linkage, and an aminobenzoyl group. The analysis of related 2-aminobenzamide (B116534) structures reveals characteristic cleavage patterns. mdpi.com The primary fragmentation pathways for this compound are expected to involve the cleavage of the most labile bonds, primarily at the amide and carboxylic acid moieties.

Key predicted fragmentation patterns include:

Amide Cleavage: Scission of the amide bond is a common fragmentation pathway. This can lead to the formation of the 2-aminobenzoyl cation at m/z 120. This fragment is often stable and can produce a significant peak in the spectrum.

Carboxylic Acid Fragmentation: The carboxylic acid group can undergo fragmentation through the loss of a hydroxyl radical (•OH), resulting in an [M-17]⁺ peak at m/z 191. Alternatively, the loss of the entire carboxyl group (•COOH) can lead to an [M-45]⁺ peak at m/z 163.

Side-Chain Cleavage: Cleavage of the bond between the nitrogen and the propanoic acid chain can lead to the formation of the 3-aminopropanoic acid radical cation or related fragments.

McLafferty Rearrangement: Larger carboxylic acids can exhibit a characteristic rearrangement, though this may be less prominent than primary cleavages. mdpi.com

These fragmentation patterns provide a structural fingerprint, allowing for the confirmation of the compound's identity.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Formula of Fragment |

|---|---|---|

| 208 | Molecular Ion [M]⁺ | [C₁₀H₁₂N₂O₃]⁺ |

| 191 | Loss of hydroxyl group [M-OH]⁺ | [C₁₀H₁₁N₂O₂]⁺ |

| 163 | Loss of carboxyl group [M-COOH]⁺ | [C₉H₁₁N₂O]⁺ |

| 120 | 2-Aminobenzoyl cation | [C₇H₆NO]⁺ |

Elemental Analysis for Compositional Verification

Elemental analysis provides experimental verification of a compound's empirical and molecular formula by quantifying the mass percentages of its constituent elements. For this compound, with the molecular formula C10H12N2O3, the theoretical elemental composition can be calculated. pharmaffiliates.com

The theoretical percentages are derived from the molecular weight of the compound (208.22 g/mol ) and the atomic weights of its constituent atoms (C: 12.01, H: 1.008, N: 14.01, O: 16.00). Experimental results, typically obtained using a combustion analyzer, are expected to align closely with these calculated values, generally within a margin of ±0.4%, to confirm the purity and assigned formula of the synthesized compound. Studies on analogous 2-aminobenzamide derivatives have shown excellent agreement between calculated and experimentally found values, validating this analytical approach. mdpi.com

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (g/mol) | Count | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 10 | 120.10 | 57.69% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.81% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 13.46% |

| Oxygen | O | 16.00 | 3 | 48.00 | 23.05% |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can elucidate the absolute stereochemistry, bond lengths, bond angles, and conformational details of a molecule.

A thorough search of the available scientific literature and crystallographic databases did not yield a report on the single-crystal X-ray structure of this compound. While crystal structures for related compounds, such as various substituted amides and propanoic acid derivatives, have been determined, this specific information is not publicly available for the title compound. mdpi.com Therefore, a detailed analysis of its crystalline packing, hydrogen bonding networks, absolute stereochemistry, and specific conformational parameters based on experimental X-ray diffraction data cannot be provided at this time.

Compound Index

Chemical Reactivity and Derivatization of 3 2 Aminobenzamido Propanoic Acid

Reactivity of the Carboxylic Acid Moiety

The terminal propanoic acid group is a primary site for derivatization, readily undergoing reactions typical of carboxylic acids, such as esterification and amide bond formation.

Esterification Reactions and Their Mechanisms

The conversion of the carboxylic acid moiety of 3-(2-Aminobenzamido)propanoic acid to an ester can be efficiently achieved through acid-catalyzed esterification, commonly known as Fischer esterification. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is a reversible equilibrium between the starting materials and the products (ester and water). masterorganicchemistry.comchemguide.co.uk

The mechanism of Fischer esterification proceeds through several key steps: masterorganicchemistry.comchemguide.co.uk

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk

Nucleophilic Attack by Alcohol : The alcohol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion). masterorganicchemistry.comchemguide.co.uk

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). chemguide.co.uk

Elimination of Water : The lone pair on the remaining hydroxyl group reforms the carbon-oxygen double bond, expelling a molecule of water. masterorganicchemistry.com

Deprotonation : The protonated carbonyl group of the resulting ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. chemguide.co.uk

To drive the equilibrium towards the product side and achieve high yields, the water formed during the reaction is often removed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com The rate of esterification is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of the reactants. researchgate.netceon.rs Increasing the temperature and the amount of alcohol can enhance the reaction rate and yield. ceon.rs

Table 1: Overview of Fischer Esterification

| Factor | Description | Reference |

|---|---|---|

| Reaction Type | Fischer-Speier Esterification | masterorganicchemistry.com |

| Reactants | This compound, Alcohol (e.g., ethanol, methanol) | chemguide.co.uk |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (HCl) | chemguide.co.uk |

| Key Mechanism Steps | Protonation, Nucleophilic Addition, Proton Transfer, Elimination, Deprotonation (PADPED) | masterorganicchemistry.commasterorganicchemistry.com |

| Conditions | Heating, often with removal of water to shift equilibrium | masterorganicchemistry.comchemguide.co.uk |

| Products | Corresponding ester of this compound, Water | masterorganicchemistry.com |

Amide Formation with Other Amines

The carboxylic acid group of this compound can be coupled with various primary or secondary amines to form a new amide bond. This transformation typically requires the activation of the carboxylic acid, as it does not react directly with amines under normal conditions.

One common method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). nih.govthermofisher.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, yielding the desired amide and a urea (B33335) byproduct (dicyclohexylurea in the case of DCC). thermofisher.com The inclusion of additives like N-hydroxysuccinimide (NHS) can improve efficiency and reduce side reactions by forming a more stable active ester intermediate. nih.gov

Alternatively, direct amide formation can be achieved under high temperatures or with specific catalysts. rsc.orgresearchgate.net For instance, heating a carboxylic acid and an amine in the presence of a catalyst like zirconium tetrachloride can facilitate the condensation reaction. rsc.org Another approach involves converting the carboxylic acid to an ammonium (B1175870) salt with ammonium carbonate, which then dehydrates upon heating to produce the primary amide. libretexts.org

Table 2: Methods for Amide Formation from Carboxylic Acid Moiety

| Method | Reagents & Conditions | Description | Reference |

|---|---|---|---|

| Carbodiimide (B86325) Coupling | Amine, DCC or EDAC, optional NHS, organic solvent | Forms a reactive O-acylisourea intermediate that reacts with the amine. | nih.govthermofisher.com |

| Catalytic Condensation | Amine, TiCl₄ or ZrCl₄, pyridine, heating | Lewis acid catalysts facilitate the direct reaction between the acid and amine. | rsc.orgnih.gov |

| Ammonium Salt Dehydration | Ammonium carbonate, followed by heating | The carboxylic acid is first converted to its ammonium salt, which is then heated to remove water and form the amide. | libretexts.org |

Reactivity of the Amide Linkage

The internal amide bond connecting the benzoyl group and the propanoic acid chain is stable but can be cleaved under specific conditions.

Hydrolysis under Acidic and Basic Conditions

Amide hydrolysis, the cleavage of the amide bond by reaction with water, is a slow process that requires either acidic or basic catalysis and often heating. byjus.comlibretexts.org

Acid-Catalyzed Hydrolysis : When this compound is heated with a strong acid like hydrochloric acid, the amide linkage is cleaved. libretexts.org The mechanism begins with the protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic. masterorganicchemistry.combyjus.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. byjus.com Following proton transfers, the C-N bond breaks, releasing an amine and a carboxylic acid. masterorganicchemistry.com Under acidic conditions, the products are 2-aminobenzoic acid and the ammonium salt of 3-aminopropanoic acid (β-alanine). libretexts.orglibretexts.org

Base-Catalyzed Hydrolysis : In the presence of a hot aqueous base, such as sodium hydroxide (B78521), the amide bond also undergoes hydrolysis. byjus.comlibretexts.org The mechanism involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. byjus.com This forms a tetrahedral intermediate from which the amide anion (a very poor leaving group) is ejected. A subsequent proton transfer from the initially formed carboxylic acid to the amine anion occurs. The final products are the salt of the carboxylic acid (sodium 2-aminobenzoate) and the free amine (3-aminopropanoic acid). masterorganicchemistry.comlibretexts.org

Table 3: Products of Amide Hydrolysis

| Condition | Products | Reference |

|---|---|---|

| Acidic Hydrolysis (e.g., HCl, heat) | 2-Aminobenzoic acid and 3-Aminopropanoic acid hydrochloride | libretexts.orglibretexts.org |

| Basic Hydrolysis (e.g., NaOH, heat) | Sodium 2-aminobenzoate (B8764639) and 3-Aminopropanoic acid | libretexts.orglibretexts.org |

N-Substitution Reactions

Direct substitution on the nitrogen atom of the amide linkage (N-substitution) is generally challenging due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which reduces its nucleophilicity. Reactions at the primary amino group on the benzene (B151609) ring or the carboxylic acid group are typically more favorable. However, under specific conditions, such as in the presence of very strong bases to deprotonate the amide nitrogen, followed by reaction with an alkylating agent, N-alkylation might be possible. It is important to note that the primary aromatic amine is significantly more nucleophilic and would likely react preferentially under most conditions. Research on structurally related heterocyclic amides has shown that N-substitution can be achieved through reactions with acrylic acid derivatives, suggesting that specific reagents can target this position. nih.gov

Reactivity of the Primary Amino Group on the Benzene Ring

The primary amino group attached to the benzene ring behaves as a typical aromatic amine, or aniline (B41778) derivative, and is a key site for a variety of chemical transformations. Its reactivity is strongly influenced by the electron-donating nature of the amino group, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions.

One of the most characteristic reactions of primary aromatic amines is diazotization. When treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C), the primary amino group is converted into a diazonium salt. altervista.org This diazonium intermediate is highly versatile and can be subsequently replaced by a wide range of nucleophiles (e.g., -F, -Cl, -Br, -CN, -OH) in Sandmeyer-type reactions or used in azo coupling reactions with activated aromatic compounds to form brightly colored azo dyes. altervista.org

Furthermore, the primary amine is nucleophilic and can readily undergo acylation with acyl chlorides or anhydrides to form amides, or alkylation with alkyl halides. These reactions would compete with reactions at the molecule's other functional groups and would need to be controlled through the careful choice of reagents and reaction conditions.

Electrophilic Aromatic Substitution Reactions

The phenyl ring of this compound is substituted with two groups that influence the outcome of electrophilic aromatic substitution (EAS) reactions. The primary amino group (-NH₂) is a powerful activating group, while the amide group (-NHCO-) is generally considered deactivating due to the electron-withdrawing nature of the adjacent carbonyl. However, the lone pair on the amide nitrogen can participate in resonance, directing incoming electrophiles.

Both the amino and the amide nitrogen's lone pairs direct incoming electrophiles to the ortho and para positions. wikipedia.org The -NH₂ group is a significantly stronger activator than the amide is a deactivator. Consequently, the ring is activated towards EAS, with substitution primarily directed by the powerful -NH₂ group to the positions ortho and para to it (C4 and C6). The C6 position is sterically hindered by the adjacent propanoic acid amide side chain. Therefore, electrophilic substitution is most likely to occur at the C4 position.

Formation of Schiff Bases and Related Imines

The primary aromatic amino group in this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.netnih.gov This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

The formation of these azomethine intermediates is a versatile method for derivatization. nih.gov Furthermore, the resulting Schiff bases can be selectively reduced, for instance with reagents like sodium borohydride, to yield stable secondary amines. nih.gov This two-step process allows for the introduction of a wide variety of substituents onto the amino nitrogen.

Acylation and Alkylation Reactions

The functional groups of this compound offer several sites for acylation and alkylation reactions.

N-Acylation/Alkylation: The primary amine is the most nucleophilic site and can be readily acylated with acyl chlorides or anhydrides, or alkylated with alkyl halides. The secondary amide nitrogen is significantly less nucleophilic and less reactive.

O-Alkylation (Esterification): The carboxylic acid can be converted to its corresponding ester via Fischer esterification, reacting with an alcohol under acidic conditions.

Friedel-Crafts Reactions: Direct Friedel-Crafts alkylation or acylation on the aromatic ring is generally not feasible. libretexts.orgbyjus.com The Lewis acid catalyst (e.g., AlCl₃) required for these reactions will form a complex with the basic amino group. libretexts.orgquora.com This complexation deactivates the ring towards further electrophilic attack. jove.comchemistrysteps.com

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues of this compound is a key strategy in medicinal chemistry to refine its pharmacological properties. Modifications can be made to any of the three main components of the molecule.

Modifications of the Propanoic Acid Chain

The propanoic acid side chain is a common target for modification to influence the molecule's polarity, solubility, and interaction with biological targets. Studies on related compounds with propionic acid fragments demonstrate various potential alterations. researchgate.net These modifications can include:

Esterification or Amidation: Converting the carboxylic acid to various esters or amides to alter lipophilicity and metabolic stability. Research on related structures has shown the synthesis of analogues with elaborate amide side chains. nih.gov

Chain Homologation or Shortening: Varying the length of the alkyl chain can adjust the spatial relationship between the aromatic core and the acidic functional group.

Substitution on the Chain: Introducing substituents at the α- or β-positions of the propanoic acid moiety can introduce chirality and new interaction points.

Substitutions on the 2-Aminobenzamido Phenyl Ring

Placing substituents on the phenyl ring is a widely used strategy to modulate the electronic properties, steric profile, and binding affinity of the molecule. Research on closely related 3-(2-aminocarbonylphenyl)propanoic acid analogues has explored the introduction of various substituents to optimize their activity as receptor antagonists. nih.govnih.gov

These substitutions are typically introduced either by starting with an already substituted anthranilic acid derivative or by performing electrophilic aromatic substitution on a suitable intermediate.

Bioisosteric Replacements in Analogue Design

Bioisosteric replacement is a fundamental strategy in drug design where a functional group is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. drughunter.comresearchgate.net This approach is highly applicable to this compound.

Carboxylic Acid Bioisosteres: The carboxylic acid moiety is often a liability for oral bioavailability due to its charge at physiological pH. It can be replaced with other acidic functional groups that have a more favorable pKa or improved membrane permeability. drughunter.com A common and successful bioisostere for a carboxylic acid is a tetrazole ring. drughunter.com

Amide Bond Bioisosteres: The amide bond can be susceptible to metabolic cleavage by proteases. Replacing it with more stable mimics can improve a drug's half-life. Heterocyclic rings such as triazoles, oxadiazoles, or even non-hydrolyzable motifs like 3-aminooxetanes can serve as effective amide bioisosteres. drughunter.com

Amine/Hydroxyl Group Interchange: Classical bioisosterism includes the interchange of amino and hydroxyl groups. u-tokyo.ac.jp Replacing the primary amine with a hydroxyl group would significantly alter the chemical reactivity but could be explored to change the hydrogen bonding properties of the molecule.

Table of Mentioned Chemical Compounds

Conjugation with Other Biomolecules or Tags

The chemical structure of this compound, featuring a terminal carboxylic acid and an aromatic amine, presents a versatile platform for conjugation to various biomolecules and functional tags. This bifunctionality allows it to act as a linker, tethering different molecular entities together for a wide range of applications in biochemistry and molecular biology, including the development of probes and labeled biological macromolecules. nih.gov The primary strategies for conjugation leverage the reactivity of its carboxyl and amine groups to form stable covalent bonds.

The most prevalent method for conjugating molecules containing a carboxylic acid is through the formation of an amide bond with a primary amine on a target biomolecule, such as the side chain of a lysine (B10760008) residue in a protein. This reaction is typically facilitated by carbodiimide chemistry, which is highly efficient in aqueous conditions suitable for biological molecules. nih.govfrontiersin.org The process involves the activation of the carboxyl group on this compound using a coupling agent, most commonly N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). nih.gov To improve efficiency and stability, N-hydroxysuccinimide (NHS) is often used in conjunction with EDC. EDC first reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with a primary amine or, more efficiently, can react with NHS to form a more stable NHS-ester. This amine-reactive ester can then be purified or reacted in a second step with the biomolecule to form a robust amide linkage. nih.gov

Conversely, the aromatic amine of the 2-aminobenzamido group can also be used as a point of attachment. Although generally less nucleophilic than aliphatic amines, it can react with an activated carboxyl group on another molecule or tag to form an amide bond, following similar carbodiimide-based activation principles. frontiersin.org Another potential strategy for the amine group is reductive amination, where it reacts with an aldehyde or ketone on a target molecule in the presence of a reducing agent like sodium cyanoborohydride (NaCNBH₃) to form a stable carbon-nitrogen bond. nih.gov

These conjugation strategies are fundamental for attaching functional tags, such as fluorophores, to biomolecules. nih.gov For instance, a fluorescent dye could be conjugated to this compound, which then acts as a linker to attach the dye to a protein of interest. Such fluorescently labeled proteins are invaluable tools for studying protein localization, interactions, and conformational changes. nih.gov

Below are tables summarizing the common conjugation chemistries and reagents applicable to this compound.

Table 1: Potential Conjugation Strategies for this compound

| Functional Group on this compound | Target Functional Group on Biomolecule/Tag | Coupling Chemistry | Resulting Linkage |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Primary Amine (-NH₂) | Carbodiimide (EDC, EDC/NHS) | Amide (-CONH-) |

| Aromatic Amine (-NH₂) | Carboxylic Acid (-COOH) | Carbodiimide (EDC, EDC/NHS) | Amide (-NHCO-) |

Table 2: Key Reagents for Conjugation

| Reagent | Abbreviation | Role in Conjugation |

|---|---|---|

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | EDC | Activates carboxyl groups to facilitate amide bond formation with primary amines. nih.gov |

| N-hydroxysuccinimide | NHS | Reacts with the EDC-activated carboxyl group to form a more stable, amine-reactive NHS-ester. nih.gov |

Computational and Theoretical Studies of 3 2 Aminobenzamido Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic properties of 3-(2-Aminobenzamido)propanoic acid and related structures.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.net For derivatives of this compound, DFT calculations have been employed to determine optimized molecular geometries and to analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netmdpi.com The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Studies on related amide and propanoic acid derivatives have shown that these calculations can predict vibrational frequencies, which correspond well with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.netmdpi.com Furthermore, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides insights into intramolecular interactions, such as hydrogen bonding and charge delocalization, which are vital for understanding the molecule's stability and conformational preferences. researchgate.net

Molecular Electrostatic Potential Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netdergipark.org.tr The MEP map displays regions of negative potential (typically associated with lone pairs of electronegative atoms like oxygen and nitrogen) and positive potential (usually around hydrogen atoms). dergipark.org.tr For analogs of this compound, the MEP surface helps to identify the sites most likely to be involved in intermolecular interactions, such as hydrogen bonding with biological receptors. researchgate.netdergipark.org.tr The negative potential regions, often colored red or yellow, indicate areas prone to electrophilic attack, while the positive potential regions, colored blue, suggest sites for nucleophilic attack. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations.

Conformational Analysis

Conformational analysis of this compound and its derivatives is crucial for understanding their three-dimensional structure and how it influences their biological activity. Studies on similar molecules, such as 3-[3-(2-Fluorobenzoyl)thioureido]propionic acid, have utilized techniques like X-ray crystallography and computational methods to determine stable conformations. nih.govresearchgate.net These analyses reveal the preferred arrangement of the different functional groups, including the planarity of certain fragments and the torsion angles between them. nih.govresearchgate.net For instance, the propionic acid group can adopt different conformations, such as anti or gauche, which can impact how the molecule fits into a binding site. nih.govresearchgate.net

Prediction of Molecular Interactions

Computational methods are extensively used to predict how molecules like this compound interact with biological targets. researchgate.net Molecular docking is a common technique employed to simulate the binding of a ligand to the active site of a protein. For example, in silico studies on derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have suggested potential interactions with enzymes like SIRT2 and EGFR. mdpi.com These studies can predict binding affinities and identify key amino acid residues involved in the interaction. mdpi.com Molecular dynamics simulations can further explore the stability of these interactions over time, providing a more detailed understanding of the binding process. nih.gov

Structure-Activity Relationship (SAR) Studies Through Computational Approaches

Computational approaches play a vital role in establishing Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. nih.gov By systematically modifying the structure of a lead compound like this compound and evaluating the activity of the resulting analogs, researchers can identify the key structural features required for a desired biological effect. nih.gov

For instance, studies on 3-(2-Aminocarbonylphenyl)propanoic acid analogs have demonstrated how modifications to the side chains can significantly impact their potency and selectivity as receptor antagonists. nih.govnih.govnih.gov Computational SAR studies can help rationalize these experimental findings by modeling the interactions of different analogs with the target receptor. This synergy between experimental and computational work accelerates the optimization of lead compounds into potent and selective drug candidates.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, rooted in quantum mechanics, provide a powerful theoretical framework for predicting the spectroscopic properties of molecules. These computational methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), allow for the detailed investigation of a molecule's electronic structure and its interaction with electromagnetic radiation, thereby enabling the prediction of various spectra, including infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis). For this compound, these theoretical approaches can offer significant insights into its structural and electronic characteristics.

Theoretical Methodologies

The foundation of these predictions lies in the optimization of the molecule's ground-state geometry. nih.gov Methods like B3LYP, a popular DFT functional, combined with various basis sets (e.g., 6-31G* or 6-31G**), are commonly employed to determine the most stable conformation of the molecule. nih.gov Once the optimized geometry is obtained, further calculations can be performed to predict spectroscopic data. For instance, vibrational frequencies (IR and Raman) are typically calculated from the second derivatives of the energy with respect to the atomic coordinates. nih.gov NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net UV-Vis absorption spectra are often calculated using Time-Dependent DFT (TD-DFT). nih.gov

It is a common practice to scale the calculated vibrational frequencies to correct for approximations in the theoretical models and to achieve better agreement with experimental data. nih.gov The choice of the functional and basis set can significantly influence the accuracy of the predicted spectra, and comparisons with experimental data for related molecules are often used to validate the chosen computational approach. nih.gov

Predicted Infrared (IR) and Raman Spectra

For a molecule like this compound, key vibrational modes would include:

O-H and N-H Stretching: The carboxylic acid O-H stretching vibrations are typically broad and appear in the range of 3300-2500 cm⁻¹. docbrown.info The amino group (NH₂) would exhibit symmetric and asymmetric N-H stretching vibrations.

C=O Stretching: The carbonyl (C=O) stretching of the carboxylic acid and the amide group would result in strong absorption bands, typically in the region of 1725-1700 cm⁻¹ for the acid and around 1650 cm⁻¹ for the amide. docbrown.info

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are expected in the 3100-2850 cm⁻¹ range. mdpi.com

Benzene (B151609) Ring Vibrations: The benzene ring will have characteristic C-C stretching vibrations in the 1600-1450 cm⁻¹ region.

Computational studies on similar molecules, such as aminobenzoic acids, have shown a good correlation between calculated and experimental vibrational frequencies after appropriate scaling. researchgate.net The table below illustrates the kind of data that can be obtained from such calculations, using aminobenzoic acids as an example.

Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies for Aminobenzoic Acid Isomers (cm⁻¹)

| Vibrational Mode | 2-Aminobenzoic Acid (Calculated, Scaled) | 2-Aminobenzoic Acid (Experimental) | 3-Aminobenzoic Acid (Calculated, Scaled) | 3-Aminobenzoic Acid (Experimental) |

|---|---|---|---|---|

| ν(C=O) | 1685 | 1680 | 1705 | 1700 |

| νas(NH₂) | 3480 | 3475 | 3490 | 3485 |

| νs(NH₂) | 3370 | 3365 | 3380 | 3375 |

| Benzene Ring | 1590 | 1588 | 1600 | 1595 |

Data is illustrative and based on findings for related compounds. researchgate.net

Predicted NMR Spectra

First-principles calculations can also predict the ¹H and ¹³C NMR chemical shifts. The GIAO method is frequently used for this purpose within the DFT framework. researchgate.net The predicted chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, distinct signals would be expected for:

Aromatic Protons: The protons on the benzene ring would appear in the aromatic region of the ¹H NMR spectrum (typically 6.5-8.0 ppm). Their precise shifts and splitting patterns would depend on the electronic effects of the amino and amido substituents.

Aliphatic Protons: The protons of the propanoic acid chain (-CH₂-CH₂-) would have characteristic shifts in the aliphatic region (typically 2.0-3.0 ppm). docbrown.info

Amine and Amide Protons: The NH₂ and NH protons would have shifts that can be influenced by solvent and temperature.

Carboxylic Acid Proton: The acidic proton of the -COOH group would typically appear as a broad singlet at a high chemical shift (often >10 ppm). docbrown.info

A linear correlation between the theoretically calculated and experimentally measured NMR chemical shifts for a series of related compounds often indicates the high accuracy of the computational model. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for the Propanoic Acid Moiety

| Proton | Predicted Chemical Shift (Illustrative) | Multiplicity |

|---|---|---|

| -COOH | 11.5 | singlet |

| -CH₂- (adjacent to COOH) | 2.4 | triplet |

| -CH₂- (adjacent to NH) | 3.5 | triplet |

This data is illustrative, based on typical values for similar structures. docbrown.info

Predicted UV-Vis Spectra

TD-DFT calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of this compound. nih.gov These calculations provide information about the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

The UV-Vis spectrum of this molecule would be dominated by π-π* transitions within the benzene ring and the amide group. The presence of the amino group (an auxochrome) and the amide linkage would be expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene. The solvent environment can also influence the absorption spectrum, a phenomenon that can be modeled using approaches like the Polarizable Continuum Model (PCM). nih.gov

Table 3: Illustrative Predicted UV-Vis Absorption Data

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

|---|---|---|

| HOMO -> LUMO | 295 | 0.45 |

| HOMO-1 -> LUMO | 250 | 0.25 |

This data is hypothetical and for illustrative purposes, based on typical results from TD-DFT calculations on aromatic compounds. nih.govnih.gov

Applications of 3 2 Aminobenzamido Propanoic Acid in Chemical Research

Role as a Building Block in Complex Organic Synthesis

The compound serves as a crucial starting material and intermediate in the synthesis of a variety of organic molecules, from heterocyclic systems to peptide-like structures.

3-(2-Aminobenzamido)propanoic acid is a well-established precursor for the synthesis of various heterocyclic compounds, most notably quinazolinones. The intramolecular cyclization of this compound or its derivatives leads to the formation of the quinazolinone ring system, a privileged scaffold in medicinal chemistry due to its wide range of biological activities. For instance, the dehydration of this compound under thermal or acidic conditions can yield 2,3-dihydro-1H-quinazolin-4-one derivatives. These derivatives are key intermediates in the synthesis of more complex, biologically active molecules.

| Precursor | Reaction Condition | Resulting Heterocycle |

| This compound | Thermal or acidic | 2,3-dihydro-1H-quinazolin-4-one derivatives |

The presence of a β-amino acid moiety in this compound makes it a valuable intermediate in the synthesis of peptides and peptidomimetics. β-Amino acids are known to confer unique conformational properties and increased resistance to enzymatic degradation when incorporated into peptide chains. The compound can be used to introduce a constrained turn-like structure into a peptide backbone, which can be crucial for mimicking the secondary structure of natural peptides and for the development of new therapeutic agents. Its application in this area allows for the creation of novel peptidomimetics with potentially enhanced biological stability and activity.

Development of Analytical Probes and Reagents

The chemical properties of this compound lend themselves to the development of specialized reagents for analytical chemistry, particularly in chromatography and fluorescence-based detection methods.

In chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), the detection of certain analytes can be challenging due to their lack of a suitable chromophore or fluorophore. This compound and its derivatives can be employed as derivatization reagents to overcome this limitation. By reacting with the analyte of interest, a tag is introduced that enhances its detectability. For example, the amino group of the anthranilate portion can be used to label carboxylic acids, allowing for their sensitive detection.

The anthranilate core of this compound is inherently fluorescent. This property is exploited in the development of fluorescent labels for various biomolecules. The compound can be chemically modified to selectively react with specific functional groups on target molecules, thereby attaching a fluorescent tag. This enables the sensitive detection and quantification of the labeled molecules in complex biological samples. For instance, derivatives of 2-aminobenzamide (B116534) are used for the fluorescent labeling of glycans, facilitating their analysis in glycomics research.

Biological Activity Research of 3 2 Aminobenzamido Propanoic Acid Mechanistic Focus

Investigation of Molecular Targets and Pathways

Investigations into the molecular interactions of compounds containing the 2-aminobenzamide (B116534) core, such as 3-(2-Aminobenzamido)propanoic acid, have identified specific molecular targets and pathways through which they exert their effects.

The 2-aminobenzamide structure is a recognized pharmacophore in the design of various enzyme inhibitors.

Poly(ADP-ribose) Polymerase (PARP) Inhibition: While direct studies on this compound are limited, the closely related compound, 3-aminobenzamide (B1265367) (3-AB), is a well-documented and potent inhibitor of Poly(ADP-ribose) polymerase (PARP). frontiersin.orgselleckchem.com PARP is a family of enzymes crucial for DNA repair, and its over-activation can lead to cell death. frontiersin.org 3-AB is used extensively in research to probe the involvement of PARP in processes like DNA repair and cell cycle progression. nih.gov The inhibitory action of aminobenzamides is thought to stem from their structural similarity to nicotinamide (B372718), the substrate for PARP enzymes, allowing them to compete for the enzyme's active site.

Histone Deacetylase (HDAC) Inhibition: The o-aminobenzamide (or 2-aminobenzamide) moiety, which is a core component of this compound, is frequently used as a zinc-binding group (ZBG) in the design of potent and selective HDAC inhibitors. nih.gov HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. nih.gov The o-aminobenzamide group effectively chelates the Zn²⁺ ion within the catalytic pocket of the HDAC enzyme, which is essential for its enzymatic activity, thereby inhibiting it. nih.gov This targeted inhibition can lead to the re-expression of tumor suppressor genes, making o-aminobenzamide-based compounds a subject of interest in cancer therapy. nih.govnih.gov Several research groups have developed dual-target inhibitors based on the o-aminobenzamide scaffold, aiming to enhance therapeutic effects and overcome drug resistance. nih.gov

Cyclooxygenase (COX) and Matrix Metalloproteinase (MMP) Inhibition: Direct evidence linking this compound to COX or MMP inhibition is not prominent in the reviewed literature. However, related research provides context. For instance, low doses of the PARP inhibitor 3-aminobenzamide have been shown to affect angiogenesis by modulating the expression of urokinase-type plasminogen activator (uPA) and matrix metalloproteinase-2 (MMP-2). nih.gov Furthermore, some non-steroidal anti-inflammatory drugs (NSAIDs), which are primarily COX inhibitors, have been found to suppress MMP-2 expression at the transcriptional level in lung cancer cells. nih.gov Carboxylic acid-based compounds have also been discovered as potent and selective inhibitors of MMP-13, a key enzyme in osteoarthritis. nih.gov

Table 1: Summary of Enzyme Modulation by 2-Aminobenzamide and Related Compounds

| Enzyme Target | Compound/Moiety | Mechanism of Action | Research Finding | Citations |

|---|---|---|---|---|

| PARP | 3-Aminobenzamide | Competitive inhibition at the nicotinamide binding site. | Potent inhibitor used to study DNA repair and cell cycle. | frontiersin.orgselleckchem.comnih.gov |

| HDAC | o-Aminobenzamide Moiety | Chelation of the essential Zn²⁺ ion in the enzyme's active site. | Acts as an effective zinc-binding group in various HDAC inhibitors. | nih.govnih.gov |

| MMP-2 | 3-Aminobenzamide | Regulation of expression. | Low doses stimulate MMP-2 activation while inhibiting cell invasion. | nih.gov |

Prostaglandin (B15479496) EP3 Receptor: Research has been conducted on analogs of 3-(2-aminocarbonylphenyl)propanoic acid as potent and selective antagonists for the prostaglandin EP3 receptor. nih.govnih.govnih.gov These studies focused on optimizing the side chains of the molecule to improve potency and pharmacokinetic profiles. The EP3 receptor is involved in processes such as uterine contraction. nih.govnih.gov It is important to note that 3-(2-aminocarbonylphenyl)propanoic acid is a structural isomer and a distinct compound from this compound. No direct binding data for this compound with the EP3 receptor was found.

AMPA/Kainate Receptors: AMPA and Kainate receptors are ionotropic glutamate (B1630785) receptors that mediate fast excitatory neurotransmission in the central nervous system. nih.govmdpi.com While numerous ligands have been developed for these receptors, including some based on amino acid structures, no specific studies detailing the interaction of this compound with AMPA or Kainate receptors were identified in the reviewed literature. mdpi.comnih.gov

Studies on protein-ligand binding affinity for this class of compounds have largely centered on their interaction with HDAC enzymes. The design of HDAC inhibitors containing the o-aminobenzamide group relies on establishing a strong binding affinity for the enzyme's active site. nih.govnih.gov The affinity is driven by the coordination bond between the amide and amino groups of the o-aminobenzamide moiety and the zinc ion in the catalytic domain. Computational studies and structure-activity relationship (SAR) analyses are often employed to optimize this binding and improve the inhibitor's selectivity for specific HDAC isoforms. nih.gov

Cellular Level Investigations

The molecular interactions of 2-aminobenzamide-containing compounds translate into observable effects at the cellular level, influencing fundamental processes like cell division and movement.

Endocytosis: Endocytosis is a cellular process for internalizing substances by engulfing them. It can be a source of amino acids for cancer cells. nih.gov However, no specific research was found that investigates the direct modulation of endocytosis by this compound.

Cellular Viability: Compounds containing the 2-aminobenzamide scaffold have demonstrated effects on the viability of cultured cells. For example, a series of synthesized 2-aminobenzamide derivatives designed as HDAC inhibitors exhibited antiproliferative activity against both B16F10 melanoma and HeLa cell lines. nih.gov In another study, derivatives of a related compound, 3-((4-hydroxyphenyl)amino)propanoic acid, were shown to reduce the viability of A549 non-small cell lung cancer cells. nih.gov The short-chain fatty acid, propionic acid, has also been reported to inhibit the viability of HeLa cervical cancer cells by inducing autophagy and cell death. nih.govmdpi.com

Cellular Migration: Cell migration is a critical process in both normal physiology and in diseases such as cancer metastasis. nih.govdovepress.com The impact of this compound on cell migration has not been specifically detailed. However, related compounds have shown activity in this area. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid were found to suppress A549 cell migration in vitro. nih.gov The measurement of such effects is typically performed using assays like the wound healing or scratch assay, where a gap is created in a confluent cell monolayer, and the rate of closure by migrating cells is quantified over time. researchgate.net

Table 2: Effects of Related Compounds on Cellular Processes

| Cellular Process | Compound/Derivative Family | Cell Line(s) | Observed Effect | Citations |

|---|---|---|---|---|

| Cell Cycle | 3-Aminobenzamide | L1210 (mouse leukemia) | G1 and S phase arrest; G2 block at later stages. | nih.gov |

| Cell Cycle | 2-Aminobenzamide (HDACi) | B16F10 (mouse melanoma) | G2/M phase arrest. | nih.gov |

| Cell Viability | 2-Aminobenzamide (HDACi) | B16F10, HeLa | Antiproliferative activity. | nih.gov |

| Cell Viability | 3-((4-hydroxyphenyl)amino)propanoic acid | A549 (lung cancer) | Reduced cell viability. | nih.gov |

| Cell Migration | 3-((4-hydroxyphenyl)amino)propanoic acid | A549 (lung cancer) | Suppression of cell migration. | nih.gov |

Mechanisms of Adaptive Cellular Responses

Research into the specific adaptive cellular responses to this compound is an emerging field. However, studies on structurally similar compounds, such as 3-aminobenzamide, provide valuable insights into potential mechanisms. An adaptive response is a phenomenon where pre-exposure of cells to a low dose of a harmful agent can induce resistance to a subsequent higher dose.

One key mechanism implicated in adaptive responses is the modulation of DNA repair pathways. For instance, 3-aminobenzamide has been shown to negate the radiofrequency-induced adaptive response in human peripheral blood lymphocytes and Chinese hamster lung fibroblast V79 cells. nih.gov This compound is an inhibitor of the poly (ADP-ribose) polymerase (PARP) enzyme, which plays a crucial role in DNA repair. nih.gov The negation of the adaptive response by a PARP inhibitor suggests that the initial stimulus triggers a DNA repair mechanism that protects the cells from further damage. nih.gov It is plausible that this compound could interact with similar pathways, influencing cellular resilience to genotoxic stress.

Furthermore, weak acids, in general, can induce adaptive responses in eukaryotic cells like Saccharomyces cerevisiae. nih.gov These responses are multifaceted and involve the reinforcement of the cell wall to reduce the diffusion of the acid, the active transport of protons out of the cell to maintain internal pH, and the regulation of various stress-response genes. nih.gov The transcriptional regulators Msn2p/Msn4p, War1p, and Haa1p are central to orchestrating these genomic responses to weak acid stress. nih.gov Given its propanoic acid moiety, this compound might trigger similar adaptive mechanisms in susceptible cells.

Mechanistic Studies of Antimicrobial Activity in Cellular Models

The antimicrobial potential of aminopropanoic acid derivatives is a subject of significant research. While direct mechanistic studies on this compound are limited, investigations into related compounds offer a window into their potential modes of action.

A primary mechanism of antimicrobial action for many agents is the disruption of the bacterial cell wall or membrane, leading to a loss of cellular integrity. Another key strategy is the inhibition of essential cellular processes, such as protein or nucleic acid synthesis. nih.gov

Studies on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated structure-dependent antimicrobial activity against a range of pathogens, including multidrug-resistant strains. mdpi.com For example, certain hydrazone derivatives of this scaffold exhibit potent and broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as drug-resistant Candida species. mdpi.com The presence of specific substituents, such as a 4-NO2 group on a phenyl ring, has been shown to enhance activity against S. aureus, E. faecalis, E. coli, and K. pneumoniae. mdpi.com

Furthermore, coordination compounds involving aminopropanoic acid derivatives have shown significant antimicrobial efficacy. For instance, di-aminopropionic acid hydrogen tri-iodide has demonstrated high bactericidal activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii, including multidrug-resistant strains. nih.gov Its efficacy was found to be superior to that of Lugol's solution and ampicillin (B1664943) sodium against certain strains. nih.gov Similarly, a coordination compound of 2-amino-3-[(2-amino-2-carboxyethyl) disulfanyl] propanoic acid dihydrogen triiodide has also been highlighted for its antimicrobial potential against resistant strains. espublisher.com

These findings suggest that the antimicrobial activity of compounds related to this compound is likely influenced by their specific chemical structures, which can be optimized to enhance their efficacy against a broad spectrum of microbial pathogens.

Table 1: Antimicrobial Activity of Selected Aminopropanoic Acid Derivatives

| Compound/Derivative | Target Organism(s) | Observed Effect | Reference |

| Hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid | Gram-positive and Gram-negative bacteria, Candida species | Potent and broad-spectrum antimicrobial activity | mdpi.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative with 4-NO2 phenyl substituent | S. aureus, E. faecalis, E. coli, K. pneumoniae | Enhanced antimicrobial activity | mdpi.com |

| di-aminopropionic acid hydrogen tri-iodide | S. aureus, E. coli, P. aeruginosa, A. baumannii (including MDR strains) | High bactericidal activity | nih.gov |

Mechanistic Studies of Anticancer Activity in Cellular Models

The anticancer properties of propanoic acid derivatives are being actively explored, with research pointing towards multiple potential mechanisms of action.

Derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have shown promising antiproliferative activity against A549 non-small cell lung cancer cells. mdpi.com The presence of an oxime moiety in these derivatives significantly enhanced their cytotoxic effects, with some compounds exhibiting greater potency than the conventional chemotherapy drug cisplatin. mdpi.com In silico molecular docking studies suggest that these compounds may target cancer-related proteins such as SIRT2 and EGFR. mdpi.com

Similarly, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated structure-dependent anticancer activity against A549 cells, with some compounds also exhibiting antioxidant properties. mdpi.com Certain derivatives were able to reduce cancer cell viability by 50% and suppress cell migration in vitro, while showing favorable cytotoxicity profiles in non-cancerous cells. mdpi.com